[4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate
Description
The compound [4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate is a carbamate derivative featuring a 1,3,4-thiadiazole core substituted with a 4-chlorophenylsulfanyl group at position 5 and a carbamate-linked [4-(trifluoromethyl)phenyl]methyl group at position 2. Its synthesis likely involves nucleophilic substitution or coupling reactions between thiadiazole intermediates and activated carbamate precursors, as inferred from analogous methodologies in the literature . Key structural motifs include:
- 1,3,4-Thiadiazole ring: A heterocycle known for metabolic stability and bioactivity in agrochemicals/pharmaceuticals.
- Trifluoromethyl group: Enhances lipophilicity and resistance to oxidative degradation.
- 4-Chlorophenylsulfanyl moiety: Contributes to π-π stacking interactions and electronic effects.
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O2S2/c18-12-5-7-13(8-6-12)27-15-14(23-24-28-15)22-16(25)26-9-10-1-3-11(4-2-10)17(19,20)21/h1-8H,9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZKKLQMZPHEQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NC2=C(SN=N2)SC3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Formation of the Carbamate Linkage: The final step involves the reaction of the intermediate with [4-(trifluoromethyl)phenyl]methyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
Thiadiazole vs. Triazole Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (–2) replace the thiadiazole with a 1,2,4-triazole core. Key differences include:
- Tautomerism : Triazoles exhibit thione-thiol tautomerism (e.g., νC=S at 1247–1255 cm⁻¹ vs. absent S-H bands in thione form) , while thiadiazoles lack this flexibility.
- Synthetic Routes : Triazoles are synthesized via cyclization of hydrazinecarbothioamides under basic conditions , whereas thiadiazoles may require alternative cyclization agents.
Thiadiazole vs. Pyrazole Derivatives
The pyrazole-based compound [5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate (CAS 318239-57-5, ) shares the 4-chlorophenylsulfanyl and trifluoromethyl groups but differs in:
Substituent Effects
Trifluoromethyl Group Impact
The trifluoromethyl (-CF₃) group is recurrent in analogs like ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluoro-phenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]carbamate (). This group:
- Enhances metabolic stability by resisting CYP450-mediated oxidation.
- Increases logP values by ~0.7–1.0 units compared to non-fluorinated analogs .
Chlorophenyl Modifications
N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide () demonstrates that substituting the 4-chlorophenyl group with pyridinesulfonamide alters:
- Solubility : Pyridine rings increase aqueous solubility (e.g., logS ≈ -3.5 vs. -4.2 for pure aryl analogs).
- Melting Points : The compound in has a mp of 167–171°C, whereas purely aryl-substituted thiadiazoles typically melt at 150–160°C .
Biological Activity
The compound [4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate is a complex organic molecule with potential biological applications. Its structure features a trifluoromethyl group, which is known to enhance the bioactivity of compounds through various mechanisms. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H12ClF6N3OS
- Molecular Weight : 479.83 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound can be attributed to several factors:
- Inhibition of Enzymes : The presence of the thiadiazolyl moiety suggests potential inhibition of various enzymes, particularly those involved in metabolic pathways.
- Interaction with Receptors : The trifluoromethyl group may facilitate interactions with specific receptors or proteins, enhancing the compound's efficacy.
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 µM to 106.75 µM . Given the structural similarities, it is plausible that this compound may exhibit comparable antimicrobial activity.
Cytotoxicity
Research has demonstrated that many compounds featuring the trifluoromethyl group do not exhibit cytostatic properties at concentrations up to 100 µM against various eukaryotic cell lines . This suggests a favorable safety profile for potential therapeutic applications.
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
- A study evaluated a series of hydrazine derivatives, including those with trifluoromethyl substitutions, for their ability to inhibit AChE and BuChE. The most potent inhibitors had IC50 values significantly lower than those of established drugs like rivastigmine .
- Compounds were tested against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MIC) that indicate potential for further development .
- Docking Studies :
Summary Table of Biological Activities
Q & A
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Solvent | Dichloromethane | 78 | 97 | |
| Base | Triethylamine | 82 | 95 | |
| Reaction Time | 18 hours | 85 | 98 | |
| Purification Method | Silica Gel Chromatography | 75 | 99 |
Q. Table 2. Biological Activity Profile
| Assay Type | IC₅₀ (µM) | Target | Reference |
|---|---|---|---|
| Acetylcholinesterase | 0.45 | Human AChE | |
| Staphylococcus aureus | 2.1 | Microbial Growth | |
| HeLa Cell Viability | 8.7 | Cancer Cell Apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
